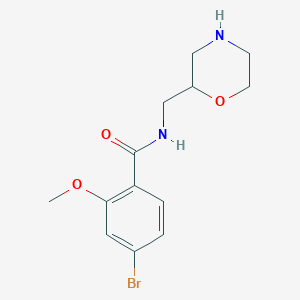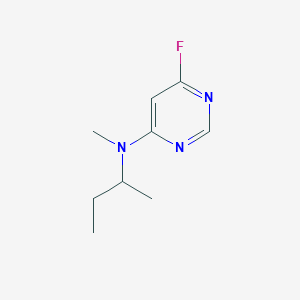
4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrimidine derivative that has shown promising results in studies related to cancer, neurological disorders, and infectious diseases.
作用機序
The mechanism of action of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine involves the inhibition of specific enzymes and proteins involved in various cellular processes. In cancer cells, this compound inhibits the activity of thymidylate synthase, an enzyme required for DNA synthesis, leading to the inhibition of cancer cell growth. In neurological disorders, 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine targets specific proteins involved in the formation of amyloid plaques and neurofibrillary tangles, leading to the prevention of neuronal damage and death. In infectious diseases, this compound inhibits the activity of specific enzymes involved in bacterial and viral replication, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine depend on the specific cellular processes and pathways targeted by this compound. In cancer cells, this compound inhibits DNA synthesis, leading to the inhibition of cancer cell growth. In neurological disorders, 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine prevents neuronal damage and death by targeting specific proteins involved in the formation of amyloid plaques and neurofibrillary tangles. In infectious diseases, this compound inhibits bacterial and viral replication, leading to the inhibition of microbial growth.
実験室実験の利点と制限
One of the major advantages of using 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine in lab experiments is its high potency and specificity. This compound has been shown to inhibit specific enzymes and proteins involved in various cellular processes, making it an ideal tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are several future directions for research on 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine. One of the most promising directions is in the development of new cancer therapies. Studies have shown that this compound has potent anti-cancer activity and can be used in combination with other cancer drugs to enhance their efficacy. Another future direction is in the development of new antibiotics. 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine has shown promising results in studies related to antimicrobial activity, and further research in this area could lead to the development of new antibiotics to combat drug-resistant infections. Additionally, research on the potential use of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease is an exciting area of future research.
合成法
The synthesis of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine involves the reaction of 2-ethylpyrrolidine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine as the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in cancer research. Studies have shown that 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival. This compound has also shown promising results in studies related to neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine has been studied for its antimicrobial properties and has shown potential as a new antibiotic agent.
特性
IUPAC Name |
4-(2-ethylpyrrolidin-1-yl)-6-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-2-8-4-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWKISOVXOOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C2=CC(=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylpyrrolidin-1-yl)-6-fluoropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)




